3-(4-ethoxyphenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
3-(4-ethoxyphenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the class of thiazolopyridine derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step reactions. One common approach is the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under ultrasonic activation in isopropyl alcohol at 20°C . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy and ethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
3-(4-ethoxyphenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxy-3-methoxyphenyl)propionic acid: Known for its anti-inflammatory and antioxidant properties.
4-hydroxy-3-methoxycinnamaldehyde: Exhibits antimicrobial and anticancer activities.
3-hydroxy-4-methoxybenzaldehyde: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
3-(4-ethoxyphenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is unique due to its complex structure and the presence of multiple functional groups
Properties
Molecular Formula |
C23H22N2O5S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C23H22N2O5S/c1-3-30-16-7-5-15(6-8-16)23(28)13-31-22-18(12-24)17(11-21(27)25(22)23)14-4-9-19(26)20(10-14)29-2/h4-10,17,26,28H,3,11,13H2,1-2H3 |
InChI Key |
LZGFMPYSIUWANC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC(=C(C=C4)O)OC)C#N)O |
Origin of Product |
United States |
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